molecular formula C26H34O14 B11932361 (2'S)-4'-O-beta-D-apiofuranosyl-(1-->6)-O-beta-D-glucopyranosylvisamminol

(2'S)-4'-O-beta-D-apiofuranosyl-(1-->6)-O-beta-D-glucopyranosylvisamminol

Cat. No.: B11932361
M. Wt: 570.5 g/mol
InChI Key: CFTMTWKTNOCNND-HDXMIFIESA-N
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Description

(2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol is a complex glycoside compound It is characterized by its unique structure, which includes an apiofuranosyl and glucopyranosyl moiety linked to visamminol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol typically involves multiple steps, starting with the preparation of the individual sugar moieties. The apiofuranosyl and glucopyranosyl units are synthesized separately and then linked to visamminol through glycosidic bonds. The reaction conditions often require the use of specific catalysts and protecting groups to ensure the correct formation of the glycosidic linkages.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods, such as enzymatic synthesis, to achieve higher yields and purity. Enzymes like glycosyltransferases can be employed to catalyze the formation of the glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the sugar rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents like sodium methoxide (NaOMe) and sodium hydride (NaH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

(2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study glycosidic bond formation and cleavage.

    Biology: The compound is investigated for its potential role in cellular signaling and metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: It can be used in the development of novel pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol: shares structural similarities with other glycosides, such as saponins and flavonoid glycosides.

    Saponins: These compounds also contain sugar moieties linked to a non-sugar component and exhibit similar biological activities.

    Flavonoid Glycosides: These compounds have a flavonoid core linked to sugar units and are known for their antioxidant properties.

Uniqueness

What sets (2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol apart is its specific combination of sugar moieties and the unique biological activities it exhibits. Its potential therapeutic applications and the ability to modulate specific biochemical pathways make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C26H34O14

Molecular Weight

570.5 g/mol

IUPAC Name

(2S)-2-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-4-hydroxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C26H34O14/c1-10-4-12(28)17-14(37-10)6-13-11(18(17)29)5-16(38-13)25(2,3)40-23-21(32)20(31)19(30)15(39-23)7-35-24-22(33)26(34,8-27)9-36-24/h4,6,15-16,19-24,27,29-34H,5,7-9H2,1-3H3/t15-,16+,19-,20+,21-,22+,23+,24-,26-/m1/s1

InChI Key

CFTMTWKTNOCNND-HDXMIFIESA-N

Isomeric SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O

Origin of Product

United States

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